4-(propan-2-yl)-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide
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Overview
Description
4-(propan-2-yl)-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is a synthetic organic compound that features a benzene ring substituted with a sulfonamide group, an isopropyl group, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propan-2-yl)-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting benzene-1-sulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the isopropyl group: This step involves the alkylation of the benzene ring using isopropyl halide in the presence of a strong base.
Attachment of the thiophene moiety: The thiophene group can be introduced via a nucleophilic substitution reaction using thiophen-3-ylmethyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(propan-2-yl)-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
4-(propan-2-yl)-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting sulfonamide-sensitive enzymes.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with specific electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(propan-2-yl)-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The isopropyl and thiophene groups can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(propan-2-yl)-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide
- 4-(propan-2-yl)-N-[(furan-3-yl)methyl]benzene-1-sulfonamide
- 4-(propan-2-yl)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide
Uniqueness
4-(propan-2-yl)-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is unique due to the specific positioning of the thiophene moiety, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics or binding affinities.
Properties
IUPAC Name |
4-propan-2-yl-N-(thiophen-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S2/c1-11(2)13-3-5-14(6-4-13)19(16,17)15-9-12-7-8-18-10-12/h3-8,10-11,15H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCJWJBYWYYLDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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